3-Butyl-5-(4-penten-1-yl)indolizidine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,5S,8aR)-3-butyl-5-pent-4-enyl-1,2,3,5,6,7,8,8a-octahydroindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N/c1-3-5-7-10-15-11-8-12-17-14-13-16(18(15)17)9-6-4-2/h3,15-17H,1,4-14H2,2H3/t15-,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOZSCQXKKLTLV-YESZJQIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC2N1C(CCC2)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CC[C@@H]2N1[C@H](CCC2)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926219 | |
| Record name | 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128855-21-0 | |
| Record name | 3-Butyl-5-(4-penten-1-yl)indolizidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128855210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Ruthenium-Catalyzed Hydrogenation of Indolizines
The asymmetric hydrogenation of substituted indolizines provides direct access to enantiomerically enriched indolizidines. Glorius and co-workers demonstrated this strategy using a chiral ruthenium complex with an N-heterocyclic carbene ligand (Scheme 1). For 3-butyl-5-(4-penten-1-yl)indolizidine, the precursor 3-butyl-5-(4-penten-1-yl)indolizine undergoes regioselective hydrogenation of the six-membered ring.
Reaction Conditions :
-
Catalyst: Chiral Ru complex with ligand (R)-C10 (5 mol%)
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Solvent: Dichloromethane
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Pressure: 50 bar H₂
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Temperature: 25°C
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Time: 24 hours
Results :
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Yield : 98%
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Enantiomeric Excess (ee) : 94%
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Diastereoselectivity (dr) : 95:5 (major:trans)
The reaction proceeds via η⁶-coordination of the indolizine to the Ru center, followed by sequential hydrogenation of the six-membered ring. The bulky ligand enforces facial selectivity, favoring the trans-diastereomer.
Two-Directional Cross Metathesis and Tandem Cyclization
Hoveyda-Grubbs-Catalyzed Metathesis
Stockman et al. developed a two-directional approach using Hoveyda-Grubbs Catalyst™ 2nd generation to synthesize pyrrolizidines and indolizidines (Scheme 2). For this compound, symmetrical amino-diene 1 undergoes cross metathesis with 4-penten-1-yl acrylate to install α,β-unsaturated esters.
Reaction Conditions :
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Catalyst: Hoveyda-Grubbs 2nd gen (10 mol%)
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Solvent: Toluene
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Temperature: 40°C
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Time: 24 hours
Results :
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Intermediate Yield : 89% (ketodiester 2 )
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Cyclization Catalyst : Trifluoroacetic acid (TFA)
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Final Yield : 71% (cis-cis pyrrolizidine 3 )
The tandem reductive amination and double intramolecular aza-Michael addition afford the cis-cis configuration. The 4-penten-1-yl group is introduced via metathesis, and subsequent hydrogenation reduces the ester to the alkyl chain.
Rh-Catalyzed Hydroformylation-Initiated Bicyclization
Domino Hydroformylation-Double Cyclization
A PMC study highlights Rh-catalyzed hydroformylation of allylamides to construct 1-azabicycles (Scheme 3). For this compound, allylamide 4 with pre-installed butyl and pentenyl groups undergoes hydroformylation to generate an aldehyde intermediate, which cyclizes to form the indolizidine core.
Reaction Conditions :
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Catalyst: Rh(acac)(CO)₂ (2 mol%)
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Ligand: Biphep (4 mol%)
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Pressure: 4 atm CO/H₂ (1:1)
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Solvent: Toluene
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Temperature: 60°C
Results :
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Yield : 66% (after BF₃·OEt₂ treatment)
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Diastereomer Ratio : 1.4:1 (cis:trans)
The aldehyde intermediate undergoes hemiaminal formation, followed by BF₃-mediated cyclization to yield the bicyclic structure.
Scandium-Catalyzed Hydroamination Cyclization
Diastereoselective Pyrrolizidine Formation
Livinghouse et al. reported scandium-catalyzed hydroamination for (±)-xenovenine synthesis (Scheme 4). Adapting this method, precursor 5 with butyl and pentenyl substituents undergoes cyclization via Sc(OTf)₃ catalysis.
Reaction Conditions :
-
Catalyst: Sc(OTf)₃ (10 mol%)
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Solvent: Deuterated toluene
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Temperature: 10°C → 60°C (gradient)
Results :
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Yield : 95% (pyrrolidine 6 )
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Diastereoselectivity : 49:1 (trans:cis)
The scandium complex activates the alkene for anti-Markovnikov hydroamination, forming the pyrrolidine ring. A second cyclization at elevated temperature completes the indolizidine framework.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | dr | Scalability |
|---|---|---|---|---|---|
| Ru-Catalyzed Hydrogenation | Indolizine hydrogenation | 98 | 94 | 95:5 | High |
| Cross Metathesis | Tandem cyclization | 71 | - | cis-cis | Moderate |
| Rh Hydroformylation | Domino bicyclization | 66 | - | 1.4:1 | Low |
| Sc-Catalyzed Hydroamination | Hydroamination | 95 | - | 49:1 | High |
The Ru-catalyzed route offers the highest enantioselectivity, while the Sc-mediated method provides superior diastereocontrol. Cross metathesis is limited by the availability of specialized catalysts, whereas hydroformylation requires optimization for broader applicability.
Functional Group Transformations and Late-Stage Modifications
Alkene Reduction and Protecting Group Manipulation
Post-cyclization modifications are critical for installing the 4-penten-1-yl group. Hydrogenation of propargyl ethers or alkenes using Pd/C or PtO₂ under H₂ achieves saturation (Scheme 5). For example, indolizidine 7 with a terminal alkene undergoes hydrogenation to yield the pentenyl side chain with >90% retention of configuration.
Conditions :
-
Catalyst: PtO₂ (Adams catalyst)
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Solvent: Ethanol
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Pressure: 1 atm H₂
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Yield : 92%
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(4-penten-1-yl)indolizidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indolizidine derivatives.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures. It can undergo several important chemical reactions:
- Alkylation : The nitrogen atom can be alkylated to form derivatives with enhanced biological properties.
- Reduction : The pentenyl side chain can be modified through reduction reactions, altering its reactivity.
- Oxidation : Oxidizing agents can introduce functional groups, expanding the compound's utility in synthetic applications.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Alkylation | Forms complex derivatives via nitrogen atom modification. |
| Reduction | Alters double bonds in the pentenyl side chain. |
| Oxidation | Introduces functional groups for further synthesis. |
Biological Activities
Research indicates that 3-butyl-5-(4-penten-1-yl)indolizidine exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains.
- Antitumor Activity : Studies suggest cytotoxic effects against several cancer cell lines.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems indicates its utility in neurological disorders.
Table 2: Biological Activities and Mechanisms
| Activity Type | Notable Effects |
|---|---|
| Antimicrobial | Effective against diverse microbial strains. |
| Antitumor | Cytotoxic effects on cancer cell lines. |
| Neuroprotective | Modulates neurotransmitter systems. |
Medicinal Chemistry Applications
The potential therapeutic applications of this compound are particularly noteworthy:
- Drug Development : It is being explored as a lead compound for new drugs targeting neurological disorders and cancer therapies.
- Interaction Studies : Molecular docking and in vitro assays are employed to evaluate its binding affinity to various biological targets, suggesting selectivity and potency.
Table 3: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Drug Development | Targeting neurological disorders and cancers. |
| Interaction Studies | Evaluating binding affinities to biological targets. |
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Synthesis of Indolizidine Derivatives : A study demonstrated a novel synthetic route involving Rh-catalyzed hydroformylation leading to bicyclic structures, showcasing the compound's versatility in creating complex indolizidine derivatives .
- Biological Activity Evaluation : Research highlighted its antimicrobial and antitumor properties through various assays, indicating its potential as a therapeutic agent .
- Pharmacological Exploration : Investigations into its neuroprotective effects revealed interactions with cellular receptors critical for neurological function, supporting its candidacy for drug development .
Mechanism of Action
The mechanism of action of 3-Butyl-5-(4-penten-1-yl)indolizidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indolizidine Alkaloids
Key Observations :
- Substituent Position and Chain Length: The placement of alkyl groups (e.g., 3-butyl vs. 2-pentyl in monomorine) influences lipophilicity and receptor binding. The 4-pentenyl group in this compound introduces unsaturation, enhancing conformational flexibility compared to saturated chains in gephyrotoxin 223 .
- Stereochemistry: The (3S,5S,8aR) configuration of this compound is critical for its toxicity, whereas monomorine’s (2R,5R,8aS) configuration enables pheromone activity .
Key Observations :
- The Sharpless method for this compound outperforms classical resolutions (e.g., for gephyrotoxin) in enantioselectivity, underscoring its utility in natural product synthesis .
- Hydrogenation of the 4-pentenyl group in this compound yields the octahydro derivative, enhancing stability but reducing bioactivity due to loss of conformational dynamics .
Physicochemical Properties
- Lipophilicity: The 4-pentenyl group increases logP values (estimated 3.8) compared to monomorine (logP ~2.5), enhancing membrane permeability .
- Stability : The unsaturated alkene in this compound renders it susceptible to oxidation, whereas the octahydro analogue is more stable but less bioactive .
Biological Activity
3-Butyl-5-(4-penten-1-yl)indolizidine is a compound belonging to the indolizidine class of alkaloids, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by an indolizidine backbone with specific alkyl substitutions. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
- Cell Cycle Interference : It has been shown to interfere with cell cycle progression in cancer cells, potentially inducing apoptosis through various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of microbial organisms, likely by targeting bacterial folic acid synthesis pathways .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Effects
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. Its ability to disrupt critical signaling pathways involved in cell survival and proliferation positions it as a potential anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anticancer | Enzyme inhibition, cell cycle interference |
| Indolizidine 195B | Anticancer | Apoptosis induction, enzyme inhibition |
| Gephyrotoxin 223AB | Neurotoxic and insecticidal | Modulation of neurotransmitter release |
This table highlights the comparative biological activities and mechanisms of action between this compound and other related indolizidine alkaloids.
Case Studies and Research Findings
Several studies have explored the biological activities of indolizidine alkaloids:
- Antimicrobial Studies : A study demonstrated that derivatives of indolizidine exhibited potent antimicrobial properties against resistant strains of bacteria. The specific role of this compound was highlighted in inhibiting bacterial growth through targeted enzyme inhibition .
- Anticancer Research : In vitro assays conducted on various cancer cell lines showed that this compound could significantly reduce cell viability compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
